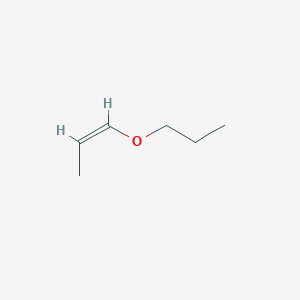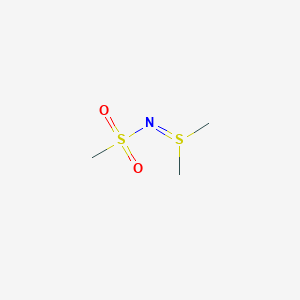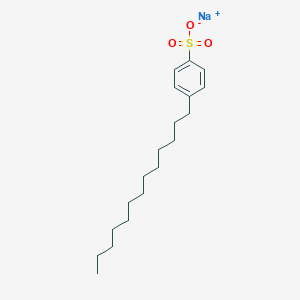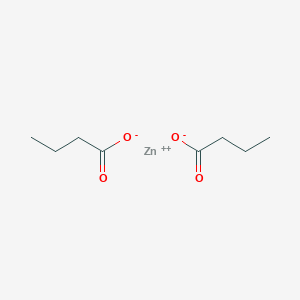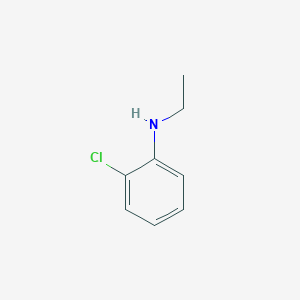
2-Chloro-N-ethylaniline
Overview
Description
2-Chloro-N-ethylaniline is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where one hydrogen atom of the amino group is replaced by an ethyl group and one hydrogen atom of the benzene ring is replaced by a chlorine atom . It is used as a chemical intermediate in the production of various compounds .
Molecular Structure Analysis
The molecular weight of 2-Chloro-N-ethylaniline is 155.625 Da . The structure consists of a benzene ring with a chlorine atom and an ethylamine group attached to it .Physical And Chemical Properties Analysis
2-Chloro-N-ethylaniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Laquinimod : 2-Chloro-N-ethylaniline is involved in the synthesis of laquinimod, a drug undergoing clinical trials for treating multiple sclerosis. The aminolysis reaction of ester with N-ethylaniline is a crucial step in its synthesis (Jansson et al., 2006).
Polyaniline Derivatives : It's used in the electrochemical polymerization of 2-methylaniline and 2-ethylaniline to produce electroactive polymer films, which show promise in various applications due to their unique electronic properties (D'aprano et al., 1992).
Corrosion Inhibition : Aniline derivatives, including 2-chloroaniline, are studied for their potential as corrosion inhibitors in acidic environments, indicating applications in industrial maintenance (Khaled & Hackerman, 2004).
Alkylation Over Solid Acid Catalysts : N-ethylaniline is an important intermediate in various chemical syntheses, including dyestuffs and corrosion inhibitors. Its alkylation over solid acid catalysts is a significant research topic (Narayanan & Deshpande, 2000).
Tumor-Growth-Inhibiting Agents : The metabolism of 2-chloroethylarylamines, including compounds related to 2-Chloro-N-ethylaniline, has implications in cancer research, particularly in understanding the metabolic pathways of tumor-inhibiting agents (Roberts & Warwick, 1963).
Metabolism of Herbicides : Its derivatives are studied in the context of the metabolic activation pathway of carcinogenic herbicides, indicating its relevance in environmental health research (Coleman et al., 2000).
Heterocyclic Compound Synthesis : Used in an environmentally friendly synthesis of nitrogen-containing heterocyclic compounds, indicating its role in green chemistry (Campanati et al., 2000).
Charge-Transfer Interaction Study : The interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline, studied in halocarbons, contributes to the understanding of molecular interactions in chemistry (Magadum et al., 2012).
Microbial Degradation of Herbicides : Studied in the context of microbial degradation of chloroacetanilide herbicides, highlighting its environmental relevance (Dong et al., 2015).
Safety And Hazards
2-Chloro-N-ethylaniline is classified as a hazardous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling this substance .
properties
IUPAC Name |
2-chloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQUELHMHMORKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343161 | |
| Record name | 2-Chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethylaniline | |
CAS RN |
13519-74-9 | |
| Record name | 2-Chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



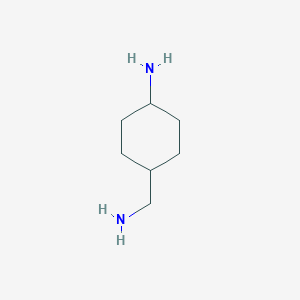
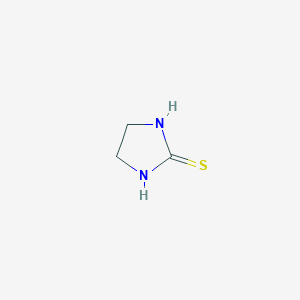


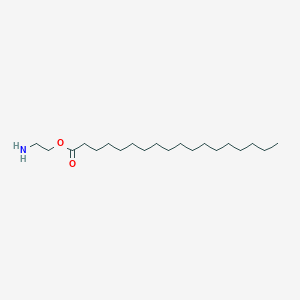
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)

